molecular formula C14H16F3NO3 B13928416 Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate

Cat. No.: B13928416
M. Wt: 303.28 g/mol
InChI Key: FRUILPQNPFJNAT-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 2-methyl-4-methoxyaniline. The reaction is typically carried out in a solvent such as benzene or toluene under nitrogen protection. The mixture is subjected to thermal reflux with continuous stirring for 48-72 hours in the presence of a catalyst. After the reaction is complete, the solvent is removed by decompression evaporation, and the product is purified using chromatographic silica gel column to obtain the target compound as a yellowish liquid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate: A closely related compound with similar structural features.

    5,5,5-Trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoic acid: The carboxylic acid analog of the methyl ester.

Uniqueness

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is unique due to its specific combination of trifluoromethyl and methoxy-substituted phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenyl)iminopentanoate

InChI

InChI=1S/C14H16F3NO3/c1-9-8-10(20-2)4-5-11(9)18-12(14(15,16)17)6-7-13(19)21-3/h4-5,8H,6-7H2,1-3H3

InChI Key

FRUILPQNPFJNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=C(CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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